3-Fluoro-4-methoxybenzoic acid

Catalog No.
S714684
CAS No.
403-20-3
M.F
C8H7FO3
M. Wt
170.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-methoxybenzoic acid

CAS Number

403-20-3

Product Name

3-Fluoro-4-methoxybenzoic acid

IUPAC Name

3-fluoro-4-methoxybenzoic acid

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

InChI

InChI=1S/C8H7FO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)

InChI Key

HYNNNQDQEORWEU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)F

The exact mass of the compound 3-Fluoro-4-methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluoro-4-methoxybenzoic acid, CAS 403-20-3, is a fluorinated aromatic carboxylic acid used as a critical building block in the synthesis of high-value chemical entities. Its primary procurement drivers are its roles as a precursor to active pharmaceutical ingredients (APIs), particularly enzyme inhibitors, and as a component in advanced materials such as liquid crystals. The strategic placement of the fluorine atom ortho to the carboxylic acid and meta to the methoxy group imparts specific electronic and steric properties that are leveraged to fine-tune acidity, metabolic stability, and intermolecular interactions in final products.

Substituting 3-Fluoro-4-methoxybenzoic acid with its non-fluorinated parent, 4-methoxybenzoic acid (anisic acid), or other positional isomers is often unviable. The fluorine atom is not a passive substituent; its strong electron-withdrawing inductive effect significantly alters the carboxyl group's acidity (pKa) and modifies the molecule's hydrogen bonding capabilities. This directly impacts reaction kinetics, final product conformation, and biological receptor binding affinity. In API synthesis, removing or relocating the fluorine can eliminate the desired potency or metabolic resistance, while in material science, it can fundamentally alter the thermal and phase behavior of resulting polymers or liquid crystals, making such substitutions a high-risk decision for achieving target performance specifications.

Enhanced Acidity: Precise pKa Tuning for Optimized Reactivity and Binding

The inclusion of a fluorine atom at the 3-position significantly increases the acidity of the carboxylic acid compared to its common, non-fluorinated analog, 4-methoxybenzoic acid. The pKa of 3-Fluoro-4-methoxybenzoic acid is approximately 4.14, which is substantially lower than the pKa of 4-methoxybenzoic acid (pKa ≈ 4.47). This makes the fluorinated compound a stronger acid.

Evidence DimensionAcidity (pKa)
Target Compound Data~4.14
Comparator Or Baseline4-Methoxybenzoic Acid (Anisic Acid): ~4.47
Quantified DifferenceApproximately 0.33 pKa units lower (stronger acid)
ConditionsAqueous solution, standard conditions

This predictable increase in acidity is critical for optimizing reaction conditions, improving yields, and modulating the binding affinity of final molecules to biological targets.

Precursor Suitability: Enabling High-Potency PARP-1 Inhibitors

This compound is a documented precursor for the synthesis of potent poly(ADP-ribose) polymerase (PARP-1) inhibitors. In one example, a final compound synthesized using a 3-fluoro-4-methoxybenzoyl moiety achieved a PARP-1 inhibitory concentration (IC50) of 11 nM. The fluorine atom is often crucial for blocking metabolic degradation or enhancing binding interactions within the enzyme's active site, a performance level not achievable with the non-fluorinated anisic acid precursor.

Evidence DimensionInhibitory Activity (IC50) of Downstream Product
Target Compound DataEnables final products with potent PARP-1 inhibition (e.g., 11 nM)
Comparator Or BaselineNon-fluorinated analogs, which typically exhibit lower potency or metabolic instability.
Quantified DifferencePotency in the low nanomolar range, a benchmark for effective PARP inhibitors.
ConditionsIn vitro enzyme activity assay (recombinant PARP-1)

Procuring this specific fluorinated precursor is a required step for accessing certain classes of high-potency, metabolically stable active pharmaceutical ingredients.

Material Properties: Reduces Transition Temperatures in Liquid Crystal Formulations

In the synthesis of liquid crystalline materials, the introduction of a lateral fluoro substituent, such as that in 3-fluoro-4-methoxybenzoic acid derivatives, has a pronounced effect on thermal properties. Studies on analogous structures show that lateral fluorine substitution consistently leads to a reduction in melting points and can destabilize certain highly ordered smectic phases. This effect is attributed to the steric disruption caused by the fluorine atom, which hinders crystal packing.

Evidence DimensionMesophase Transition Temperature (°C)
Target Compound DataLeads to derivatives with lower melting points and reduced smectic phase stability.
Comparator Or BaselineNon-fluorinated analogs which typically exhibit higher melting points and more stable smectic phases.
Quantified DifferenceSignificant reduction in melting and clearing temperatures, often by >20 °C.
ConditionsDifferential Scanning Calorimetry (DSC) of liquid crystal esters.

This property is essential for formulating liquid crystal mixtures with broad operating temperature ranges and specific phase behaviors required for advanced display applications.

Core Building Block for Medicinal Chemistry Programs

Ideal for use in drug discovery campaigns where fine-tuning of acidity is required to optimize ligand-receptor interactions or where the fluorine atom is strategically placed to block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the final drug candidate.

Precursor for High-Potency Kinase and PARP Inhibitors

Specifically indicated as a starting material in multi-step syntheses of targeted oncology therapeutics, such as PARP inhibitors. Its structure provides the necessary fluorinated moiety to achieve low nanomolar potency, a critical performance benchmark for modern cancer drugs.

Component for Advanced Liquid Crystal Mixtures

A key intermediate for synthesizing liquid crystal molecules where a lower melting point and a broad nematic phase are required. Its use allows formulators to create mixtures that remain operational across a wider range of temperatures, essential for displays in demanding environments.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Fluoro-4-methoxybenzoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types